Clothiapine

Descripción general

Descripción

Fue introducido por primera vez a finales de la década de 1960 y se utiliza principalmente para el manejo de la esquizofrenia, los trastornos relacionados con la psicosis, el trastorno bipolar, la agitación psicomotora y la ansiedad . Está disponible en diversas formas, incluidas tabletas, viales y soluciones orales, en varios países como España, Bélgica, Italia, Suiza, Israel, Taiwán, Sudáfrica y Argentina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La clotiapina se sintetiza mediante una serie de reacciones químicas que implican la formación del núcleo dibenzotiazepínico. Los pasos clave incluyen:

Formación del anillo dibenzotiazepínico: Esto implica la reacción de 2-clorobenzonitrilo con 2-aminotiofenol en condiciones básicas para formar el núcleo dibenzotiazepínico.

Reacción de sustitución: El núcleo dibenzotiazepínico se hace reaccionar luego con 1-metilpiperazina en presencia de una base adecuada para introducir la porción piperazina.

Métodos de producción industrial: La producción industrial de clotiapina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a ampliar la producción manteniendo la coherencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La clotiapina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La clotiapina se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la clotiapina en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en la porción piperazina o en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren bases como hidróxido de sodio o carbonato de potasio.

Productos principales:

Productos de oxidación: Sulfóxidos y sulfonas.

Productos de reducción: Formas reducidas de clotiapina.

Productos de sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Acute Psychotic Illnesses

- Clothiapine is primarily indicated for acute psychotic episodes, including schizophrenia, schizoaffective disorder, manic phases of bipolar disorder, and brief psychotic episodes. It is particularly useful in cases where rapid sedation is necessary due to agitated or violent behavior .

- A meta-analysis reviewed several randomized clinical trials comparing this compound with other antipsychotics. The findings indicated that this compound was not superior to chlorpromazine or other standard treatments but showed comparable efficacy in managing acute psychotic symptoms .

2. Efficacy Compared to Other Antipsychotics

- In a study comparing this compound with chlorpromazine in chronic schizophrenia patients, this compound demonstrated significant superiority in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores .

- Another trial suggested that this compound might require less adjunctive treatment for EPS compared to zuclopenthixol acetate, indicating a potential benefit in minimizing side effects associated with traditional antipsychotics .

Dosage and Administration

This compound can be administered orally or via injection (intramuscular or intravenous). Typical dosages for acute psychosis range from 120 mg to 200 mg per day, with some cases requiring doses up to 360 mg per day . The choice between oral and injectable forms depends on the clinical scenario and patient compliance.

Case Studies and Research Findings

Several studies have explored the clinical applications of this compound:

Mecanismo De Acción

La clotiapina ejerce sus efectos al actuar sobre múltiples receptores de neurotransmisores en el cerebro. Principalmente se dirige a:

Receptores de dopamina D2: El bloqueo de estos receptores ayuda a reducir los síntomas psicóticos.

Receptores de serotonina 5-HT2: El antagonismo en estos receptores contribuye a sus efectos antipsicóticos y ansiolíticos.

Receptores de histamina H1: Esta acción es responsable de sus propiedades sedantes.

Receptores muscarínicos M1: La interacción con estos receptores puede provocar efectos anticolinérgicos

Comparación Con Compuestos Similares

La clotiapina está estructuralmente relacionada con otros derivados de dibenzotiazepina como la clozapina y la loxapina. Tiene propiedades únicas que la distinguen de estos compuestos:

Compuestos similares:

- Clozapina

- Loxapina

- Quetiapina

- Olanzapina

En conclusión, la clotiapina es un valioso agente antipsicótico con una amplia gama de aplicaciones en psiquiatría y neurociencia. Su perfil farmacológico único y su mecanismo de acción lo convierten en una herramienta importante en el manejo de diversos trastornos psiquiátricos.

Actividad Biológica

Clothiapine, a dibenzothiazepine neuroleptic, has gained attention for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia and acute psychotic episodes. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound's chemical structure is similar to that of clozapine, which suggests a comparable mechanism of action. It primarily functions as an antagonist at dopamine D2 receptors while also exhibiting activity at serotonin receptors, particularly the 5-HT2A receptor. This dual action may contribute to its effectiveness in managing symptoms of schizophrenia and other psychotic disorders.

Case Studies and Clinical Trials

- Comparison with Chlorpromazine : A study involving a double-blind crossover design compared this compound with chlorpromazine in patients with chronic schizophrenia. Results indicated that this compound was significantly superior to chlorpromazine in improving scores on the Positive and Negative Syndrome Scale (PANSS), Nurse's Observation Scale for Inpatient Evaluation (NOSIE), and Clinical Global Impression (CGI) scales .

- Meta-Analysis : A meta-analysis assessed the efficacy of this compound for acute psychosis by reviewing six databases and identifying five relevant clinical trials. The analysis concluded that this compound demonstrated significant improvement in managing acute psychotic symptoms compared to traditional antipsychotics like chlorpromazine and lorazepam .

- Adverse Effects : While this compound is effective, it is associated with extrapyramidal symptoms (EPS), akin to other typical neuroleptics. This side effect profile necessitates careful monitoring during treatment.

Pharmacokinetics

This compound is administered orally or via intramuscular injection, with absorption rates influenced by food intake. Its half-life allows for once-daily dosing in many cases, which can enhance patient compliance. The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Biological Activity Table

| Property | Details |

|---|---|

| Chemical Class | Dibenzothiazepine |

| Receptor Affinity | D2 Dopamine Antagonist; 5-HT2A Serotonin Antagonist |

| Typical Dosage | 40 mg to 100 mg daily |

| Common Side Effects | Extrapyramidal symptoms, sedation |

| Efficacy | Superior to chlorpromazine in clinical trials |

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activity:

- Neuroprotective Effects : this compound may exert neuroprotective effects through modulation of neuroinflammatory pathways, which could be beneficial in chronic psychiatric conditions.

- Impact on Cognitive Function : Some studies suggest that this compound may improve cognitive function in patients with schizophrenia, although further research is needed to establish this effect conclusively.

Propiedades

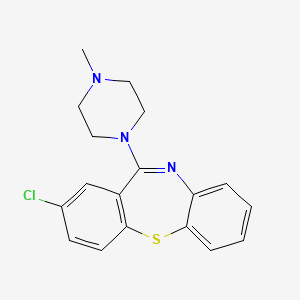

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZGXDPUNNEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022851 | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-52-8 | |

| Record name | Clotiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clothiapine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clothiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clotiapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOTHIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.